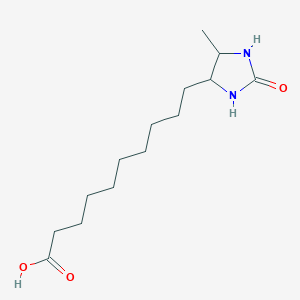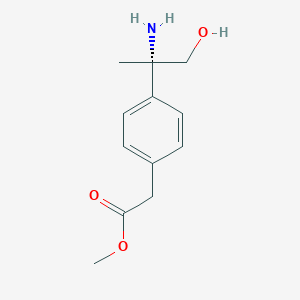![molecular formula C13H10N4O B15219427 4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline CAS No. 163193-75-7](/img/structure/B15219427.png)
4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Pyrazin-2-yl)oxazol-5-yl)aniline is a heterocyclic compound that features both pyrazine and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Pyrazin-2-yl)oxazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-(2-(Pyrazin-2-yl)oxazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(Pyrazin-2-yl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib share the oxazole ring and exhibit similar biological activities.
Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazinecarboxamide are structurally related and have comparable applications in medicine.
Uniqueness
4-(2-(Pyrazin-2-yl)oxazol-5-yl)aniline is unique due to the combination of both pyrazine and oxazole rings in a single molecule. This dual-ring structure enhances its versatility and potential in various applications, distinguishing it from other compounds with only one of these rings.
Propriétés
Numéro CAS |
163193-75-7 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-(2-pyrazin-2-yl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C13H10N4O/c14-10-3-1-9(2-4-10)12-8-17-13(18-12)11-7-15-5-6-16-11/h1-8H,14H2 |
Clé InChI |
VMBWNZPWPAOTDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(O2)C3=NC=CN=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
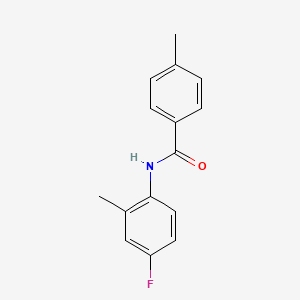
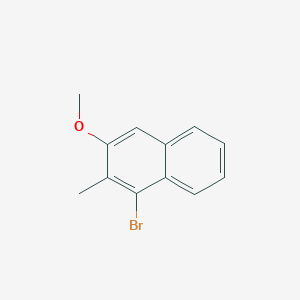
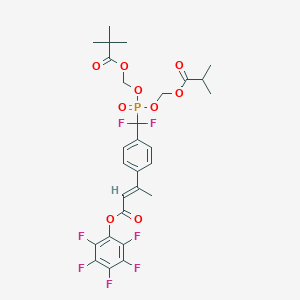
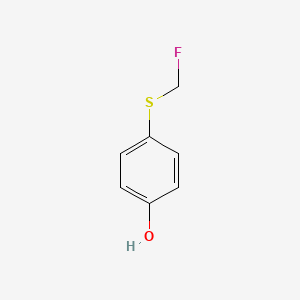

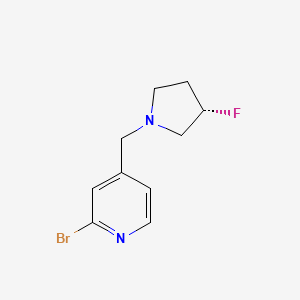
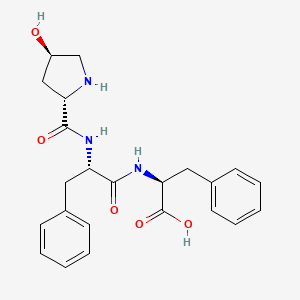
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
